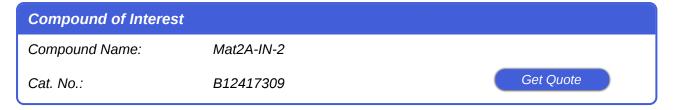


Application Note & Protocol: Mat2A-IN-2 In Vitro Enzymatic Assay

Author: BenchChem Technical Support Team. Date: December 2025

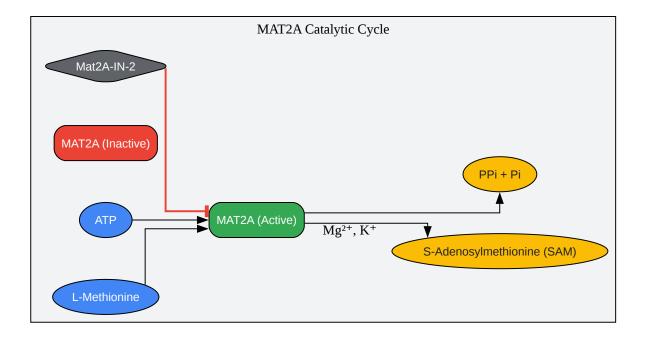


Audience: Researchers, scientists, and drug development professionals.

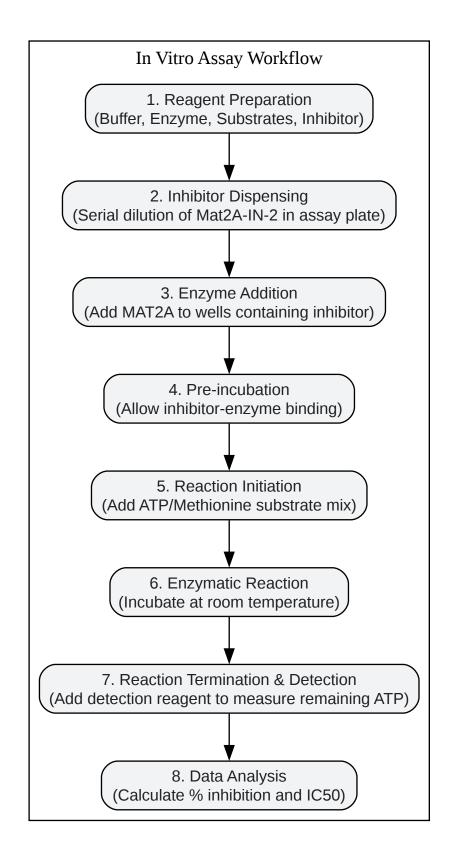
Introduction: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular transmethylation reactions. Dysregulation of MAT2A activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of Mat2A-IN-2, a potent and selective MAT2A inhibitor. The protocol is based on a luminescence-based assay that quantifies ATP consumption during the enzymatic reaction.

Signaling Pathway









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